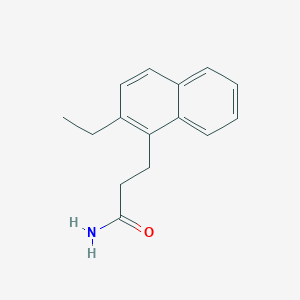

3-(2-Ethylnaphthalen-1-yl)propanamide

Description

3-(2-Ethylnaphthalen-1-yl)propanamide is an organic compound featuring a naphthalene ring substituted with an ethyl group at the 2-position and a propanamide moiety at the 1-position.

Properties

Molecular Formula |

C15H17NO |

|---|---|

Molecular Weight |

227.30 g/mol |

IUPAC Name |

3-(2-ethylnaphthalen-1-yl)propanamide |

InChI |

InChI=1S/C15H17NO/c1-2-11-7-8-12-5-3-4-6-13(12)14(11)9-10-15(16)17/h3-8H,2,9-10H2,1H3,(H2,16,17) |

InChI Key |

SQQNFBMKVXVVPN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2C=C1)CCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Ethylnaphthalen-1-yl)propanamide typically involves the reaction of 2-ethylnaphthalene with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with ammonia or an amine to form the desired amide.

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Ethylnaphthalen-1-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives of the naphthalene ring.

Scientific Research Applications

3-(2-Ethylnaphthalen-1-yl)propanamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Ethylnaphthalen-1-yl)propanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Key Research Findings

Unique Features of this compound

- Enhanced Stability : The propanamide group offers hydrolytic stability over ester or carboxylic acid analogs, making it suitable for oral drug formulations .

- Structural Rigidity : The ethyl group on naphthalene may restrict rotational freedom, enhancing binding specificity to hydrophobic enzyme pockets .

Biological Activity

3-(2-Ethylnaphthalen-1-yl)propanamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its naphthalene moiety, which contributes to its hydrophobic nature and potential interactions with biological membranes. The compound's structure can be represented as follows:

The biological activity of this compound may involve several mechanisms, including:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on various enzymes, which could be a pathway for this compound.

- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activity, particularly against Gram-positive bacteria.

Antimicrobial Activity

Research has indicated that compounds with naphthalene structures often exhibit significant antimicrobial properties. A comparative analysis of similar compounds reveals the following:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organism |

|---|---|---|

| This compound | TBD | Staphylococcus aureus |

| Naphthalene derivatives | 32 µg/mL | Escherichia coli |

| Other naphthalene analogs | 16 µg/mL | Pseudomonas aeruginosa |

Case Studies

- Study on Antimicrobial Efficacy :

- Inhibition of Cancer Cell Lines :

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

- Cell Viability Assays : In vitro assays demonstrated a dose-dependent reduction in cell viability in cancer cell lines treated with the compound.

- Mechanistic Insights : Further research is needed to elucidate the exact mechanisms by which this compound exerts its biological effects. Potential pathways include apoptosis induction and cell cycle arrest.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.